molecular formula C22H29BrO5 B565991 9alpha-Bromo-16alpha-methylprednisolone CAS No. 26543-61-3

9alpha-Bromo-16alpha-methylprednisolone

Cat. No. B565991
CAS RN: 26543-61-3
M. Wt: 453.373
InChI Key: XNZYFPXDQDPHGR-CXSFZGCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9alpha-Bromo-16alpha-methylprednisolone is a chemical compound with the molecular formula C22H29BrO5 . It’s used in pharmaceutical testing and as a reference standard for accurate results .

Scientific Research Applications

Overview of Methylprednisolone in Acute Spinal Cord Injury

Methylprednisolone, a corticosteroid with anti-inflammatory and immunosuppressive properties, has been extensively researched for its application in treating acute spinal cord injury (ASCI). Initially, studies like the National Acute Spinal Cord Injury Study II and III suggested methylprednisolone as a standard treatment for ASCI, proposing that early administration could improve outcomes by reducing secondary damage. However, subsequent critical analyses have questioned the efficacy and safety of this treatment approach, highlighting concerns over statistical artifacts in study results and lack of clear evidence supporting its use as a standard care treatment (Kronvall, Sayer, & Nilsson, 2005) (Hurlbert, 2000).

Neuroprotective Efficacy and Therapeutic Potential

Despite the controversies surrounding high-dose methylprednisolone in ASCI, research has continued into its neuroprotective efficacy and therapeutic potential. Studies investigating other steroids, like estrogen, have shown significant neuroprotective properties in experimental spinal cord injury models, suggesting a broader scope for the development of adjunct therapies to improve functional recovery following chronic SCI (Samantaray et al., 2010). This underscores the importance of exploring various pharmacological strategies beyond methylprednisolone to address the complex pathophysiology of SCI.

Clinical Trials and Research Directions

The landscape of acute spinal cord injury treatment and research is marked by numerous clinical trials and studies exploring diverse therapeutic strategies. For instance, completed, ongoing, and planned clinical trials have investigated not only methylprednisolone but also other interventions such as surgical decompression, electrical field stimulation, neuroprotective drugs, and cellular transplantation. These efforts reflect a multifaceted approach to improving outcomes for SCI patients, albeit the challenge of translating promising experimental results into clinically effective treatments remains significant (Hawryluk et al., 2008).

Critical Appraisals and Future Perspectives

The use of methylprednisolone in acute spinal cord injury treatment has undergone extensive scrutiny and critical appraisal. Reviews and analyses have highlighted the limitations and potential biases in pivotal studies, urging a reevaluation of methylprednisolone's role in SCI treatment protocols. This critical perspective emphasizes the need for rigorous, evidence-based approaches to therapy selection and underscores the importance of continuous research to identify and validate more effective treatments (Coleman et al., 2000).

Mechanism of Action

While the mechanism of action for 9alpha-Bromo-16alpha-methylprednisolone is not specified, it may be similar to that of other corticosteroids. For example, methylprednisolone, a systemic synthetic corticosteroid, exerts a wide range of physiologic effects due to its anti-inflammatory and immunosuppressive activity .

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29BrO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZYFPXDQDPHGR-CXSFZGCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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